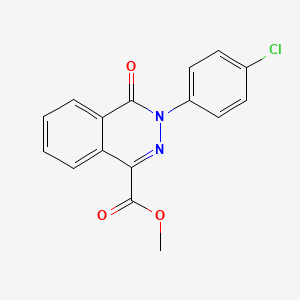

Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Description

Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate (CAS: 97458-95-2) is a substituted phthalazine derivative characterized by a methyl ester group at position 1, a 4-chlorophenyl substituent at position 3, and a 4-oxo-3,4-dihydro moiety. This compound is primarily utilized in research settings for analytical and synthetic applications, such as structural studies via NMR and HPLC, as indicated by its product documentation .

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c1-22-16(21)14-12-4-2-3-5-13(12)15(20)19(18-14)11-8-6-10(17)7-9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUJUCUUGFLFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves the condensation of 4-chlorobenzaldehyde with phthalic anhydride to form the intermediate 4-chlorobenzylidenephthalide. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the phthalazine core. The final step involves esterification with methanol in the presence of an acid catalyst to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate. A notable investigation involved synthesizing a series of compounds based on this structure, which were tested for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The results indicated that several derivatives exhibited significant antiproliferative effects, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, demonstrating selective activity against cancerous cells while sparing normal cells (HEK-293) .

Case Study: Inhibition Mechanism

The mechanism of action for these compounds appears to involve modulation of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways, which are crucial in cancer cell survival and proliferation . This suggests that further exploration of these pathways could lead to the development of targeted therapies.

Enzyme Inhibition

This compound and its derivatives have been investigated for their potential as histone deacetylase inhibitors (HDACIs). HDACIs are important in cancer treatment as they can induce cell cycle arrest and apoptosis in cancer cells. The synthesized compounds demonstrated varying degrees of HDAC inhibition, indicating their potential for use in epigenetic therapies .

Pharmacological Properties

The compound exhibits a range of pharmacological activities due to its structural attributes:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Research indicates that certain modifications can enhance anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps:

- Condensation : The reaction between 4-chlorobenzaldehyde and phthalic anhydride forms an intermediate.

- Cyclization : This intermediate undergoes cyclization with hydrazine hydrate to yield the phthalazine core.

- Esterification : Finally, esterification with methanol produces the desired compound .

Table: Summary of Synthetic Methods

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Condensation | 4-Chlorobenzaldehyde, Phthalic Anhydride |

| Step 2 | Cyclization | Hydrazine Hydrate |

| Step 3 | Esterification | Methanol |

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound shares structural similarities with other phthalazine derivatives, particularly ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate (CAS: 866039-08-9), which serves as a key analog for comparison. Below is a detailed analysis:

Table 1: Comparative Analysis of Phthalazine Derivatives

*The molecular formula and weight of the methyl derivative are inferred from structural similarity to the ethyl analog .

Key Differences and Implications

Ester Group Variation :

- The methyl ester in the target compound reduces molecular weight (~328.78 g/mol) compared to the ethyl analog (342.78 g/mol) . This difference may influence solubility, with the methyl derivative likely being more polar and water-soluble.

Aromatic Substitution: The 4-chlorophenyl group in the target compound vs. the 3-chloro-2-methylphenyl in the analog introduces distinct electronic and steric effects.

Synthetic Utility :

- Both compounds are used in research, but the ethyl derivative’s bulkier substituents might make it preferable for studies requiring steric modulation, whereas the methyl variant could be advantageous in reactions sensitive to steric effects .

Biological Activity

Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phthalazine core with a chlorophenyl substituent, which contributes to its unique chemical reactivity and biological properties. Its structure can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 288.72 g/mol |

| CAS Number | 338976-00-4 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits its biological activity primarily through enzyme inhibition. It is believed to interact with specific molecular targets, inhibiting their function and subsequently affecting various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity to these targets, making it a promising candidate for drug development.

Biological Activities

-

Anticancer Activity :

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies demonstrated that it effectively reduced cell viability in breast and colon cancer cells, potentially through the modulation of apoptotic pathways. -

Anti-inflammatory Effects :

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. -

Enzyme Inhibition :

This compound acts as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. This inhibition can disrupt signaling pathways essential for tumor growth and survival.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 (breast cancer) cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a significant reduction in serum levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other phthalazine derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Phenyl 3-(4-bromophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate | Moderate | Low | Yes |

| Methyl 2-(5-bromo-2-pyridyl)-1H-imidazo[4,5-b]pyridine-5-carboxylate | High | High | Yes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate?

- Methodological Answer : A widely used approach involves N-allylation of precursor phthalazine derivatives. For example, allyl bromide is reacted with potassium carbonate to introduce substituents at the phthalazine core, followed by cyclization or functionalization steps. Scheme 1 in illustrates a similar pathway for synthesizing phthalazine isoxazoline derivatives, where allylation and subsequent modifications are critical .

Q. How is the compound structurally characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The crystal system (e.g., monoclinic P21/c), unit cell parameters (e.g., Å, Å), and refinement using SHELXL ( ) are essential. Data collection involves high-resolution detectors and low-temperature stabilization to minimize thermal motion .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., , in ). H/C NMR in deuterated solvents (e.g., DMSO-) identifies substituents, while IR spectroscopy detects functional groups like carbonyls (C=O at ~1700 cm) .

Advanced Research Questions

Q. How are contradictions in NMR or mass spectral data resolved during analysis?

- Methodological Answer : Discrepancies arise from solvent impurities or tautomerism. For example, exchange broadening in NMR due to keto-enol tautomerism requires variable-temperature NMR. HRMS with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) cross-validates isotopic patterns. highlights similar validation for hydrazide derivatives .

Q. What challenges arise in refining crystallographic data for this compound?

- Methodological Answer : Twinning or disordered solvent molecules complicate refinement. SHELXL’s TWIN/BASF commands model twinning, while SQUEEZE (in PLATON) accounts for unresolved electron density. ’s monoclinic structure () required iterative refinement to resolve β-angle distortions (~106.4°) .

Q. How can regioselectivity be optimized in phthalazine functionalization?

- Methodological Answer : Steric and electronic directing groups influence substitution. For example, electron-withdrawing groups (e.g., 4-chlorophenyl in ) direct electrophiles to specific positions. Microwave-assisted synthesis enhances yield and selectivity by reducing reaction time .

Q. What methods separate diastereomers or regioisomers during synthesis?

- Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak® IA) resolves enantiomers. Flash chromatography using gradient elution (hexane/ethyl acetate) isolates regioisomers. ’s triazine derivatives employed silica gel chromatography with THF/MeOH mixtures .

Q. How is the compound’s stability assessed under varying experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.